molecular formula C7H10O2 B11716364 (3aR,6aR)-hexahydro-1H-cyclopenta[c]furan-1-one

(3aR,6aR)-hexahydro-1H-cyclopenta[c]furan-1-one

Cat. No.: B11716364
M. Wt: 126.15 g/mol
InChI Key: WAWXKXJCQYNDFY-NTSWFWBYSA-N
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Description

(3aR,6aR)-hexahydro-1H-cyclopenta[c]furan-1-one is a chemical compound belonging to the class of furan derivatives It is characterized by a hexahydro-1H-cyclopenta[c]furan ring structure, which is a fused bicyclic system containing both a furan and a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aR)-hexahydro-1H-cyclopenta[c]furan-1-one can be achieved through several synthetic routes. One common method involves the stereoselective reduction of a precursor compound, such as a cyclopentenone derivative, followed by cyclization to form the desired bicyclic structure. The reaction conditions typically include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the cyclization step may require acidic or basic catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. The purification process may involve techniques such as distillation, crystallization, or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(3aR,6aR)-hexahydro-1H-cyclopenta[c]furan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield lactones or ketones, while reduction can produce more saturated bicyclic compounds .

Scientific Research Applications

(3aR,6aR)-hexahydro-1H-cyclopenta[c]furan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3aR,6aR)-hexahydro-1H-cyclopenta[c]furan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to cell signaling, metabolism, or gene expression. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (3aR,6aR)-hexahydro-1H-cyclopenta[c]furan-1-one include:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the potential for diverse chemical modifications. Its structural features allow for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

(3aR,6aR)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-3-one

InChI

InChI=1S/C7H10O2/c8-7-6-3-1-2-5(6)4-9-7/h5-6H,1-4H2/t5-,6+/m0/s1

InChI Key

WAWXKXJCQYNDFY-NTSWFWBYSA-N

Isomeric SMILES

C1C[C@H]2COC(=O)[C@@H]2C1

Canonical SMILES

C1CC2COC(=O)C2C1

Origin of Product

United States

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